![molecular formula C6H12N2S B2586231 (1-Cyclopropylethyl)thiourea CAS No. 1153366-20-1](/img/structure/B2586231.png)
(1-Cyclopropylethyl)thiourea
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Overview
Description
“(1-Cyclopropylethyl)thiourea” is an organosulfur compound with the CAS Number: 1153366-20-1 . It has a molecular weight of 144.24 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The InChI code for “(1-Cyclopropylethyl)thiourea” is1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9)
. More detailed structural analysis would require specific studies or computational modeling .
Scientific Research Applications
Biological Applications
Thiourea and its derivatives, including “(1-Cyclopropylethyl)thiourea”, have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They have been found to possess numerous beneficial properties, including:
- Antibacterial : Thiourea derivatives have shown potential in combating bacterial infections .
- Antioxidant : They have been used in the treatment of diseases caused by oxidative stress .
- Anticancer : Some thiourea derivatives have shown potential in cancer treatment .
- Anti-inflammatory : They have been used to treat inflammation-related conditions .
- Anti-Alzheimer : Some thiourea derivatives have shown promise in Alzheimer’s disease treatment .
- Antituberculosis : They have been used in the treatment of tuberculosis .
- Antimalarial : Thiourea derivatives have shown potential in the treatment of malaria .
Synthetic Precursors of New Heterocycles
Thiourea derivatives have extensive applications as synthetic precursors of new heterocycles . They play a crucial role in the synthesis of several important heterocyclic compounds .
Pharmacological Applications
Thiourea derivatives have been used extensively in pharmacological applications . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
Materials Science Applications
Thiourea derivatives find utilization in materials science . They have been used as adhesives, flame retardants, thermal stabilizers, antioxidants, and polymers .
Catalysis
Thiourea derivatives also act as organocatalysts and have been used in many reactions .
Coordination Chemistry
Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
Safety and Hazards
“(1-Cyclopropylethyl)thiourea” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
(1-Cyclopropylethyl)thiourea is a derivative of thiourea, a class of organosulfur compounds that have gained significant attention due to their diverse biological applications Thiourea derivatives have been found to interact with various enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that (1-Cyclopropylethyl)thiourea may interact with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
(1-Cyclopropylethyl)thiourea, as a thiourea derivative, may affect various biochemical pathways. Thiourea derivatives have been found to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans . These interactions can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell wall synthesis.
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that (1-Cyclopropylethyl)thiourea may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that (1-cyclopropylethyl)thiourea may have a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
1-cyclopropylethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWPKAMJYNJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)thiourea |
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